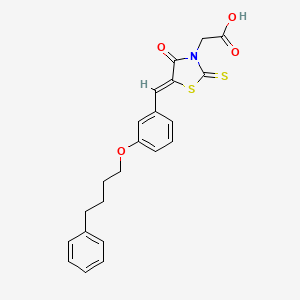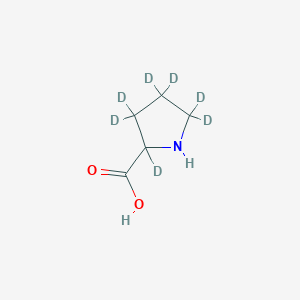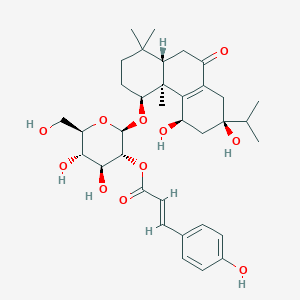
CDK8-IN-11 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
CDK8-IN-11 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CDK8-IN-11 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK8 and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of CDK8 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of colon cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK8
Mécanisme D'action
The mechanism of action of CDK8-IN-11 (hydrochloride) involves the inhibition of CDK8, a key regulator of transcription. CDK8 is part of the Mediator complex and regulates gene expression by phosphorylating transcription factors. By inhibiting CDK8, CDK8-IN-11 (hydrochloride) disrupts the WNT/β-catenin signaling pathway, leading to the suppression of β-catenin-mediated transcription and the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
CDK8-IN-11 (hydrochloride) is unique due to its high selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Senexin B: Another CDK8/19 inhibitor used in research.
CDK8-IN-1: A related compound with similar inhibitory effects on CDK8.
CDK8-IN-2: Another selective inhibitor of CDK8 with comparable properties
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications in research and therapy.
Propriétés
Formule moléculaire |
C19H16ClF3N4O2 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
1-[4-(6-aminopyridin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |
Clé InChI |
QYWOEWODLVLYJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


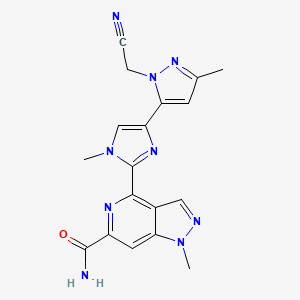
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
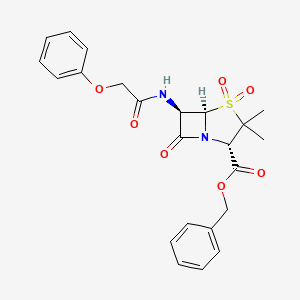
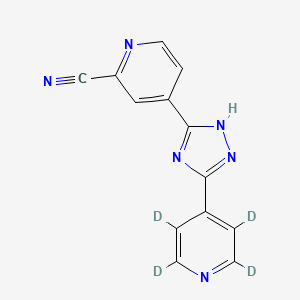

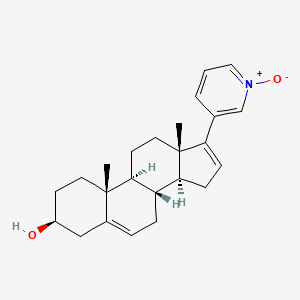
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)



